Sub-Nanomolar Potency at Human Bradykinin B1 Receptor Versus Reference Peptide Antagonist
The target compound antagonizes the human bradykinin B1 receptor with an IC50 of 0.0900 nM, measured in a CHO cell-based aequorin calcium flux assay [1]. This represents a ~432-fold increase in potency compared to the reference peptide B1 antagonist Lys-[des-Arg9,Leu8]-Bradykinin, which exhibits an IC50 of 38.9 nM in the same functional antagonist assay format [2]. The non-peptide nature of the target compound additionally avoids the metabolic instability and limited oral bioavailability inherent to peptide B1 antagonists [3].
| Evidence Dimension | Antagonist potency at human bradykinin B1 receptor (IC50) |
|---|---|
| Target Compound Data | 0.0900 nM |
| Comparator Or Baseline | Lys-[des-Arg9,Leu8]-Bradykinin (reference peptide B1 antagonist): IC50 = 38.9 nM |
| Quantified Difference | ~432-fold more potent |
| Conditions | Human B1 receptor expressed in CHO cells; aequorin-based calcium flux assay (target) and B1 IPOne functional antagonist assay (comparator) |
Why This Matters
Sub-nanomolar potency enables lower compound usage per experiment, reduces potential off-target effects at higher concentrations, and provides a wider dynamic range for dose-response studies in B1 receptor pharmacology.
- [1] BindingDB BDBM50355062. IC50 = 0.0900 nM; human B1R, CHO cells, aequorin calcium flux assay. ChEMBL1834752. View Source
- [2] EuroscreenFast. Bradykinin B1 IPOne (FAST-027I) assay. Reference antagonist Lys-[des-Arg9,Leu8]-Bradykinin IC50 = 38.9 nM. https://euroscreenfast.com View Source
- [3] Patent US8481527 B2. Phenylsulfamoyl benzamide derivatives are non-peptide, selective B1 antagonists with advantages over peptide antagonists in oral bioavailability and metabolic stability. View Source
